molecular formula C25H39NO B12807714 6-Methyl-4-pentadecylquinolin-2(1h)-one CAS No. 2780-93-0

6-Methyl-4-pentadecylquinolin-2(1h)-one

Cat. No.: B12807714
CAS No.: 2780-93-0
M. Wt: 369.6 g/mol
InChI Key: UHNJILJSJIXWLB-UHFFFAOYSA-N
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Description

6-Methyl-4-pentadecylquinolin-2(1h)-one is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-pentadecylquinolin-2(1h)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aniline derivatives and aldehydes.

    Cyclization Reaction: The key step involves the cyclization of these starting materials to form the quinoline ring. This can be achieved through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-pentadecylquinolin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6-Methyl-4-pentadecylquinolin-2(1h)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of applications.

    2-Methylquinoline: A methylated derivative with distinct properties.

    4-Pentadecylquinoline: A long-chain alkyl derivative similar to 6-Methyl-4-pentadecylquinolin-2(1h)-one.

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

2780-93-0

Molecular Formula

C25H39NO

Molecular Weight

369.6 g/mol

IUPAC Name

6-methyl-4-pentadecyl-1H-quinolin-2-one

InChI

InChI=1S/C25H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-20-25(27)26-24-18-17-21(2)19-23(22)24/h17-20H,3-16H2,1-2H3,(H,26,27)

InChI Key

UHNJILJSJIXWLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=O)NC2=C1C=C(C=C2)C

Origin of Product

United States

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